molecular formula C18H31NO2S B374890 N-{2-[4-(heptylsulfanyl)-2,5-dimethoxyphenyl]ethyl}-N-methylamine

N-{2-[4-(heptylsulfanyl)-2,5-dimethoxyphenyl]ethyl}-N-methylamine

Cat. No.: B374890
M. Wt: 325.5g/mol
InChI Key: QHYGSNAGFBDJNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(heptylsulfanyl)-2,5-dimethoxyphenyl]ethyl}-N-methylamine is a chemical compound that belongs to the class of dimethoxybenzene derivatives It is characterized by the presence of a heptylthio group attached to the phenyl ring, along with two methoxy groups and an N-methylethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(heptylsulfanyl)-2,5-dimethoxyphenyl]ethyl}-N-methylamine typically involves the following steps:

    Formation of the Intermediate: The initial step involves the synthesis of 4-(heptylthio)-2,5-dimethoxybenzaldehyde. This can be achieved by reacting 2,5-dimethoxybenzaldehyde with heptylthiol in the presence of a suitable catalyst.

    Reductive Amination: The intermediate 4-(heptylthio)-2,5-dimethoxybenzaldehyde is then subjected to reductive amination with N-methylethanamine. This reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(heptylsulfanyl)-2,5-dimethoxyphenyl]ethyl}-N-methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The methoxy groups and the heptylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides, amines, and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[4-(heptylsulfanyl)-2,5-dimethoxyphenyl]ethyl}-N-methylamine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{2-[4-(heptylsulfanyl)-2,5-dimethoxyphenyl]ethyl}-N-methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A potent hallucinogen with similar structural features.

    2,5-dimethoxy-4-ethylamphetamine (DOET): A psychoactive compound with a similar dimethoxyphenyl structure.

Uniqueness

N-{2-[4-(heptylsulfanyl)-2,5-dimethoxyphenyl]ethyl}-N-methylamine is unique due to the presence of the heptylthio group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C18H31NO2S

Molecular Weight

325.5g/mol

IUPAC Name

2-(4-heptylsulfanyl-2,5-dimethoxyphenyl)-N-methylethanamine

InChI

InChI=1S/C18H31NO2S/c1-5-6-7-8-9-12-22-18-14-16(20-3)15(10-11-19-2)13-17(18)21-4/h13-14,19H,5-12H2,1-4H3

InChI Key

QHYGSNAGFBDJNF-UHFFFAOYSA-N

SMILES

CCCCCCCSC1=C(C=C(C(=C1)OC)CCNC)OC

Canonical SMILES

CCCCCCCSC1=C(C=C(C(=C1)OC)CCNC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[4-(heptylsulfanyl)-2,5-dimethoxyphenyl]ethyl}-N-methylamine
Reactant of Route 2
Reactant of Route 2
N-{2-[4-(heptylsulfanyl)-2,5-dimethoxyphenyl]ethyl}-N-methylamine
Reactant of Route 3
N-{2-[4-(heptylsulfanyl)-2,5-dimethoxyphenyl]ethyl}-N-methylamine
Reactant of Route 4
N-{2-[4-(heptylsulfanyl)-2,5-dimethoxyphenyl]ethyl}-N-methylamine
Reactant of Route 5
N-{2-[4-(heptylsulfanyl)-2,5-dimethoxyphenyl]ethyl}-N-methylamine
Reactant of Route 6
Reactant of Route 6
N-{2-[4-(heptylsulfanyl)-2,5-dimethoxyphenyl]ethyl}-N-methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.